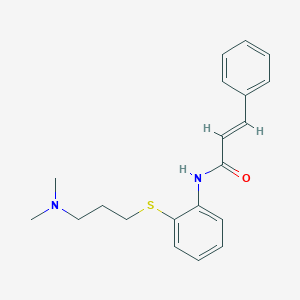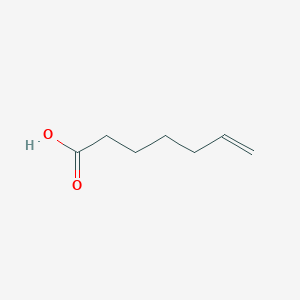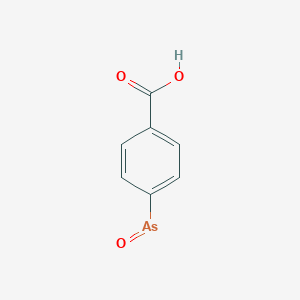
4-arsorosobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-arsorosobenzoic acid is an organoarsenic compound with the molecular formula C7H5AsO3 It is a derivative of benzoic acid where an arsenoso group (-AsO) is substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of benzoic acid, 4-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 4-arsorosobenzoic acid can undergo oxidation reactions, where the arsenoso group is further oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenoso group to an arsenic hydride group (-AsH2).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Arsenic acid derivatives.
Reduction Products: Arsenic hydride derivatives.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-arsorosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-arsenoso- involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Comparación Con Compuestos Similares
Benzoic Acid: The parent compound, lacking the arsenoso group.
Arsenic Acid: Contains arsenic in a higher oxidation state.
Phenylarsine Oxide: Another organoarsenic compound with different substituents on the benzene ring.
Comparison: 4-arsorosobenzoic acid is unique due to the presence of the arsenoso group, which imparts distinct chemical and biological properties. Unlike benzoic acid, it can participate in reactions involving arsenic chemistry. Compared to arsenic acid, it has a more complex structure with potential for diverse applications. Phenylarsine oxide, while similar, has different reactivity and applications due to its specific substituents.
Propiedades
Número CAS |
1197-16-6 |
|---|---|
Fórmula molecular |
C7H5AsO3 |
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
4-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
Clave InChI |
LAYWIZLJONIHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[As]=O |
| 1197-16-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


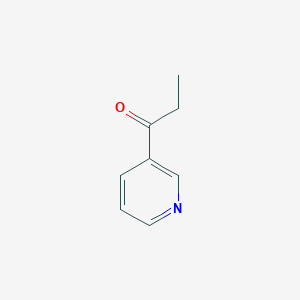

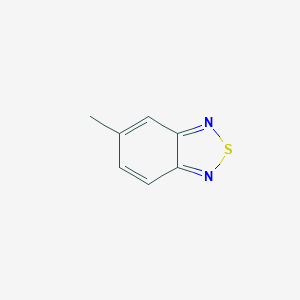
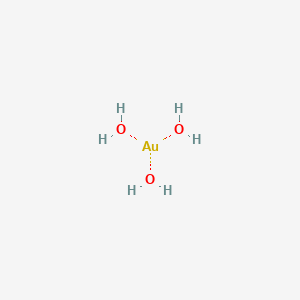
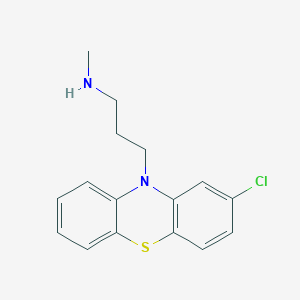
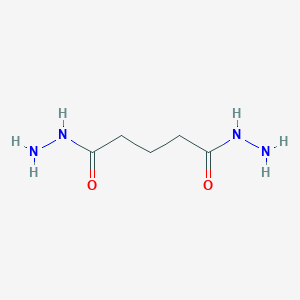
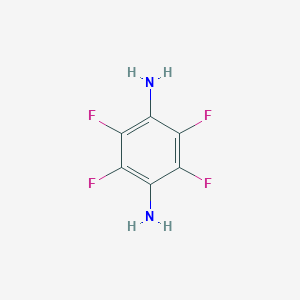

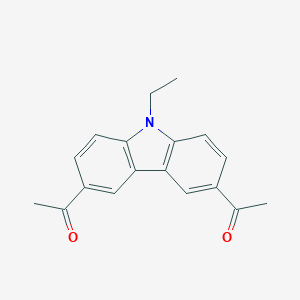
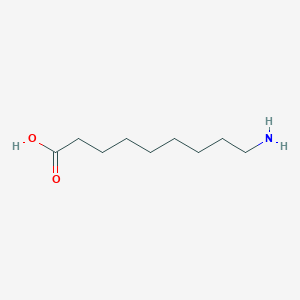
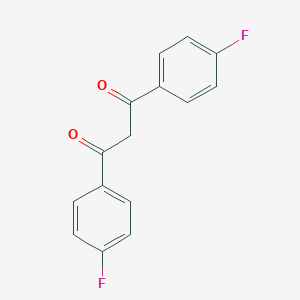
![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
